2-hydroxyphenanthrene-3-carboxylic Acid
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Overview
Description
2-Hydroxyphenanthrene-3-carboxylic acid is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It features a phenanthrene core with a hydroxyl group at the 2-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyphenanthrene-3-carboxylic acid can be achieved through several methods:
Oxidation of Phenanthrene Derivatives: One common method involves the oxidation of 2-hydroxyphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions
Carboxylation of Phenanthrene Derivatives: Another approach is the carboxylation of 2-hydroxyphenanthrene using carbon dioxide (CO₂) in the presence of a strong base like sodium hydroxide (NaOH) followed by acidification.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones and other oxidized derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation Products: Quinones, carboxylated derivatives
Reduction Products: Alcohols, aldehydes
Substitution Products: Various substituted phenanthrene derivatives
Scientific Research Applications
2-Hydroxyphenanthrene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-hydroxyphenanthrene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Similar in having a hydroxyl and carboxylic acid group but differs in the aromatic core structure.
Phenanthrene-3-carboxylic Acid: Lacks the hydroxyl group at the 2-position, leading to different chemical and biological properties.
2-Hydroxyphenanthrene: Lacks the carboxylic acid group, affecting its reactivity and applications.
Uniqueness:
Properties
CAS No. |
117978-17-3 |
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Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-hydroxyphenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C15H10O3/c16-14-7-10-6-5-9-3-1-2-4-11(9)12(10)8-13(14)15(17)18/h1-8,16H,(H,17,18) |
InChI Key |
HRMHOILNYDWFNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=C(C=C32)C(=O)O)O |
Origin of Product |
United States |
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